![molecular formula C29H24F3N3 B2706331 1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile CAS No. 478032-83-6](/img/structure/B2706331.png)
1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile
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Description
The compound “1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains phenyl groups (ring structures derived from benzene), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a nitrile group (a carbon triple-bonded to a nitrogen).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the aromatic pyrrole ring and phenyl groups would contribute to the compound’s stability and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings and the nitrile group could influence properties such as polarity, solubility, and boiling/melting points .Scientific Research Applications
Antibacterial and Antimycobacterial Properties: Certain imidazole derivatives exhibit antibacterial and antimycobacterial effects. Although specific studies on this compound are scarce, it’s worth exploring its potential in combating bacterial infections .
Anti-Inflammatory and Analgesic Activities: Imidazole-containing compounds have been investigated for their anti-inflammatory and analgesic properties. Further research could elucidate whether our compound shares these beneficial effects .
Antitumor Potential: Imidazole derivatives have shown promise as antitumor agents. Investigating the cytotoxicity and tumor-suppressive effects of our compound could be valuable .
Conclusion
While specific studies on our compound are limited, its imidazole core suggests a wealth of potential applications. Further research and experimentation are needed to unlock its full capabilities across these diverse fields. 🌟
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Indole derivatives have also shown interesting biological potential. For more information, see: A brief review of the biological potential of indole derivatives.
properties
IUPAC Name |
1-butyl-4,5-diphenyl-2-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N3/c1-2-3-17-35-27(23-14-8-5-9-15-23)26(22-12-6-4-7-13-22)25(19-33)28(35)34-20-21-11-10-16-24(18-21)29(30,31)32/h4-16,18,20H,2-3,17H2,1H3/b34-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSPVTZKNWJBRG-QXUDOOCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC(=CC=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC(=CC=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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